2-Tert-butyl-2,6-diazaspiro[3.3]heptane
Description
Contextualization of Strained Heterocyclic Scaffolds in Modern Chemical Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are central to the field of medicinal chemistry. researchgate.netmdpi.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic motif. nih.gov In recent years, there has been a significant surge of interest in strained heterocyclic scaffolds. These molecules, characterized by their high three-dimensional character and molecular rigidity, offer distinct advantages in drug design. uniba.it The inclusion of strained spiro heterocycles can lead to improved physicochemical properties such as enhanced metabolic stability, increased aqueous solubility, and decreased lipophilicity. uniba.it These attributes are highly sought after for improving the drug-likeness of potential therapeutic agents, enhancing target selectivity, and ultimately increasing the probability of clinical success. researchgate.netuniba.it The development of novel synthetic methodologies that provide rapid access to a wide variety of functionalized heterocyclic compounds is therefore of critical importance to medicinal chemists, as it expands the available chemical space for drug discovery programs. researchgate.netjmchemsci.com
Significance of Azaspirocyclic Motifs in Synthetic Chemistry
Among the diverse range of heterocyclic compounds, azaspirocyclic motifs—spirocycles containing at least one nitrogen atom—have emerged as particularly valuable scaffolds. researchgate.netnih.gov Their unique three-dimensional conformations are of considerable interest in the development of new pharmaceuticals. Azaspiro[3.3]heptanes, a specific class of these compounds, have been successfully utilized as bioisosteres, or substitutes, for more common heterocyclic rings like morpholines, piperidines, and piperazines in a medicinal chemistry context. nih.gov The strategic replacement of these common motifs with an azaspiro[3.3]heptane core can significantly alter a molecule's properties. In many documented cases, this substitution has been shown to lower the lipophilicity (logD7.4) of the molecule, a modification that can be beneficial for optimizing a drug candidate's pharmacokinetic profile. nih.gov The functionalized pyrrolidines, piperidines, and azepines derived from these scaffolds are highly relevant for chemistry-driven drug discovery. nih.gov
Overview of 2,6-Diazaspiro[3.3]heptane as a Fundamental Structural Unit
The 2,6-diazaspiro[3.3]heptane framework is a highly valuable structural unit consisting of two azetidine (B1206935) rings fused at a central quaternary carbon atom. This arrangement confers a rigid, three-dimensional structure that has gained significant attention as a structural surrogate for piperazine (B1678402), a common motif in pharmacologically active compounds. nih.govresearchgate.netacs.org
The substitution of a piperazine ring with a 2,6-diazaspiro[3.3]heptane core introduces distinct geometrical changes. It increases the distance between the two nitrogen atoms by approximately 1.3 Å and induces a twist of about 90 degrees in the molecule's geometry. nih.gov This rigid, non-planar conformation provides a means to probe novel chemical space and can lead to improved properties in drug candidates. researchgate.net For instance, replacing the piperazine in the antibiotic ciprofloxacin (B1669076) with a 2,6-diazaspiro[3.3]heptane moiety resulted in an advancement in pharmacokinetics. uniba.it The tert-butyl protected form, specifically tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (also known as 2-Boc-2,6-diazaspiro[3.3]heptane), is a frequently used building block in medicinal chemistry, valued for its unique spirocyclic scaffold in the design of novel drug candidates. guidechem.comchemicalbook.comnih.gov
Below is a table comparing the properties of the parent 2,6-Diazaspiro[3.3]heptane with its tert-butyl protected derivative.
| Property | 2,6-Diazaspiro[3.3]heptane | tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate |
| Chemical Formula | C5H10N2 | C10H18N2O2 |
| Molecular Weight | 98.15 g/mol | 198.27 g/mol |
| CAS Number | 172579-53-6 | 1041026-70-3 |
| Structure | Two azetidine rings sharing a spirocyclic carbon. | One nitrogen of the spirocycle is protected by a tert-butoxycarbonyl (Boc) group. |
Data sourced from PubChem CID 21692404 and 40151981. nih.govnih.gov
Historical Development of 2,6-Diazaspiro[3.3]heptane Chemistry
The 2,6-diazaspiro[3.3]heptane ring system is not a recent discovery, with initial reports appearing in the scientific literature over 60 years ago. thieme-connect.de Early work by chemists such as Govaert, Beyaert, Litherland, and Mann in the 1930s and 1940s laid the groundwork for the chemistry of this unique spirocyclic system. thieme-connect.de However, for many years, these compounds were not widely utilized, largely due to challenges associated with their synthesis. researchgate.net
The growing recognition of their potential in drug discovery spurred the development of more practical and scalable synthetic routes. A significant advancement came in 2008, when a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block was reported, demonstrating its utility in palladium-catalyzed aryl amination reactions. researchgate.netacs.org This and other modern synthetic methods have made functionalized 2,6-diazaspiro[3.3]heptanes, like the tert-butyl protected version, more accessible. thieme-connect.de This increased availability has allowed for their integration into medicinal chemistry programs and the construction of diverse chemical libraries for identifying new pharmacophores. researchgate.netthieme-connect.de
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-tert-butyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C9H18N2/c1-8(2,3)11-6-9(7-11)4-10-5-9/h10H,4-7H2,1-3H3 |
InChI Key |
IOZZZHQDLIXLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC2(C1)CNC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Tert Butyl 2,6 Diazaspiro 3.3 Heptane and Derivatives
Convergent and Divergent Synthetic Pathways to the 2,6-Diazaspiro[3.3]heptane Core
The construction of the 2,6-diazaspiro[3.3]heptane scaffold can be approached through various strategic pathways. A concise and scalable synthesis is crucial for the utility of this structural motif, which serves as a valuable surrogate for piperazine (B1678402) in medicinal chemistry. acs.org Synthetic strategies often begin from a pre-formed quaternary carbon fragment or build the congested center during the synthesis. researchgate.net
A practical and high-yielding route to functionalized 2,6-diazaspiro[3.3]heptanes involves a stepwise cyclization process. thieme-connect.de This strategy often begins with a key intermediate, such as an N-protected 3-chloromethylazetidine-3-carbaldehyde, which is accessible from a corresponding chloroester. thieme-connect.de The synthesis proceeds through the formation of an acyclic amine precursor, which then undergoes an intramolecular cyclization to form the second azetidine (B1206935) ring.
The final ring-closing step is typically a base-mediated cyclization. For example, treating an intermediate like (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine with a strong base such as potassium tert-butoxide in a solvent like tetrahydrofuran (B95107) (THF) leads to the formation of the spirocyclic bis-azetidine core. thieme-connect.de This cyclization proceeds smoothly, often with heating, to give the desired products in good yields. thieme-connect.de Alternative conditions involve heating the precursor amine hydrochloride salt in a solvent mixture like DMF-water, which can drive the reaction to completion without the need for an added base. thieme-connect.de
Table 1: Examples of Stepwise Cyclization to Form 2,6-Diazaspiro[3.3]heptane Derivatives
| Precursor | Base/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine | KOBut, THF, 70°C | 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | 87% | thieme-connect.de |
| (1-benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine | DMF-H2O, 110°C | 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane | 83% | thieme-connect.de |
Cycloaddition reactions provide an alternative and powerful method for constructing the strained rings of azaspiro[3.3]heptane systems. A key strategy involves the thermal [2+2] cycloaddition of an alkene with an isocyanate. researchgate.net For instance, the reaction between endocyclic alkenes and chlorosulfonyl isocyanate (Graf's isocyanate) can produce spirocyclic β-lactams. researchgate.net These intermediates can then be reduced, for example with alane, to yield the corresponding 1-azaspiro[3.3]heptanes. researchgate.net
Another approach utilizes the [2+2] cycloaddition of a ketene (B1206846) with an azetidine-derived olefin. This method has been successfully employed in a second-generation synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related scaffold. researchgate.netresearchgate.net Such cycloaddition strategies are valuable for efficiently assembling the bicyclic core structure. researchgate.net
Reductive amination is a cornerstone of many synthetic routes toward the 2,6-diazaspiro[3.3]heptane core. thieme-connect.deresearchgate.net This versatile method allows for the formation of a key amine intermediate that is poised for the final cyclization step. masterorganicchemistry.com The process typically starts with an aldehyde, such as 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, which is reacted with a primary amine or aniline (B41778). thieme-connect.de
The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding secondary amine. thieme-connect.demasterorganicchemistry.com Different reducing agents can be employed depending on the substrate. For anilines, the reaction works well by first forming the iminium ion in the presence of acetic acid, followed by reduction with sodium triacetoxyborohydride (B8407120). thieme-connect.de For less reactive alkyl amines, a stepwise procedure is often more effective: the imine is formed first, and after removal of solvents, it is reduced with a reagent like sodium borohydride (B1222165) in methanol. thieme-connect.de This approach consistently provides excellent yields of the amine precursor required for the subsequent ring closure. thieme-connect.de
Table 2: Reducing Agents in Reductive Amination for 2,6-Diazaspiro[3.3]heptane Precursors
| Amine Type | Reducing Agent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Anilines | Sodium triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane, Acetic Acid | Good yields | thieme-connect.de |
| Alkyl Amines | Sodium borohydride (NaBH4) | Stepwise: Imine formation (Toluene-Methanol), then reduction (Methanol) | Excellent yields | thieme-connect.de |
Asymmetric Synthesis of Chiral 2,6-Diazaspiro[3.3]heptane Scaffolds
The creation of chiral 2,6-diazaspiro[3.3]heptane scaffolds is of significant interest, as stereochemistry plays a crucial role in biological activity. Asymmetric synthesis aims to produce specific stereoisomers, either by separating diastereomers or by directly synthesizing a desired enantiomer. uwindsor.ca
Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. uwindsor.ca In the context of 2,6-diazaspiro[3.3]heptane synthesis, high diastereoselectivity can be achieved by introducing a chiral element that influences the formation of a new stereocenter. researchgate.net
A notable methodology involves the addition of 3-azetidinecarboxylate anions to chiral N-tert-butanesulfinyl imines (Davis-Ellman imines). researchgate.net This approach has been shown to produce 1-substituted 2,6-diazaspiro[3.3]heptanes with excellent yields and high diastereomeric ratios, often up to 98:2. researchgate.net The chiral sulfinyl group effectively directs the nucleophilic addition, leading to a high degree of stereocontrol. researchgate.netresearchgate.net This method is valuable as it also yields products with differentially protected amines, allowing for further selective functionalization. researchgate.net Similarly, certain [2+2] cycloaddition reactions used to form the spiro[3.3]heptane framework have been observed to proceed with high diastereoselectivity, favoring the formation of cis-products. rsc.org
Enantioselective methodologies are designed to produce an excess of one specific enantiomer. uwindsor.ca This is often accomplished using chiral reagents, catalysts, or auxiliaries. uwindsor.canih.gov
For the synthesis of related chiral azaspiro[3.3]heptanes, the use of chiral auxiliaries like the Davis-Ellman sulfinyl group has proven effective. rsc.org The diastereoselective addition of nucleophiles to imines containing this chiral auxiliary, as described above, results in an enantiomerically enriched product after cleavage of the auxiliary. researchgate.netrsc.org This strategy allows for the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.org While this specific example addresses the 2-azaspiro[3.3]heptane core, the underlying principle of using a chiral auxiliary to control the stereochemical outcome is a fundamental and applicable strategy for the enantioselective synthesis of the 2,6-diazaspiro[3.3]heptane scaffold as well.
Development of Scalable and Efficient Production Protocols for 2,6-Diazaspiro[3.3]heptane Building Blocks
The utility of 2,6-diazaspiro[3.3]heptane scaffolds in drug discovery has necessitated the development of scalable and efficient synthetic protocols. A concise and practical route commences from 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. This key intermediate is prepared from a readily accessible chloroester via reduction and subsequent Swern oxidation. thieme-connect.de
A pivotal strategy for constructing the diazaspirocyclic core involves a reductive amination of the aldehyde with primary amines or anilines, followed by a base-mediated cyclization. thieme-connect.deresearchgate.net This methodology is amenable to both large-scale synthesis and the creation of compound libraries. thieme-connect.deresearchgate.net For instance, the reaction of the aldehyde with anilines in the presence of acetic acid and sodium triacetoxyborohydride affords the corresponding amine precursors in good yields. Subsequent cyclization using potassium tert-butoxide in THF smoothly provides the desired 2-benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes. thieme-connect.de
For alkyl amines, a stepwise reductive amination protocol, involving the pre-formation and isolation of the imine, has been shown to provide excellent yields. thieme-connect.de An alternative cyclization condition involves heating the amine precursor in a DMF-water mixture, which can obviate the need for an external base. thieme-connect.de
A particularly scalable synthesis for a key building block, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, has been reported, highlighting its utility in producing a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes through palladium-catalyzed amination reactions. acs.orgresearchgate.netrero.ch The development of robust protocols for forging these spiro[3.3]heptane building blocks on a preparative scale (up to 15 g) has been a significant enabler for their broader application. researchgate.net
Table 1: Selected Scalable Synthetic Reactions for 2,6-Diazaspiro[3.3]heptane Derivatives thieme-connect.de
| Entry | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) |
| 1 | 1-benzyl-3-chloromethylazetidine-3-carbaldehyde | Aniline | 1. AcOH, DCE; 2. NaBH(OAc)₃ | (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine | Good |
| 2 | (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine | - | t-BuOK, THF, 70°C | 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | Good |
| 3 | 1-benzyl-3-chloromethylazetidine-3-carbaldehyde | 4-Fluoroaniline | 1. AcOH, DCE; 2. NaBH(OAc)₃ | (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorophenyl)amine | Good |
| 4 | (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorophenyl)amine | - | t-BuOK, THF, 70°C | 2-Benzyl-6-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane | Good |
| 5 | (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine | - | DMF-H₂O (9:1), 110°C | 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane | - |
Functionalization and Derivatization Strategies on Azetidine and Cyclobutane (B1203170) Rings
The 2,6-diazaspiro[3.3]heptane scaffold offers multiple points for chemical modification, allowing for the exploration of diverse chemical space. Functionalization can be achieved on both the azetidine nitrogen atoms and, in some derivatives, on the cyclobutane ring. researchgate.net
One of the most common and effective strategies for derivatization is the N-functionalization of the azetidine rings. For mono-protected species like tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, the unprotected nitrogen atom is readily available for a variety of coupling reactions. Palladium-catalyzed C-N cross-coupling reactions are particularly useful for introducing aryl or heteroaryl substituents. acs.orgresearchgate.netmdpi.com This approach yields a wide range of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. acs.org
The Boc protecting group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane, to provide the free amine. mdpi.com It has been noted that treatment with HCl can lead to ring-opening of the 2,6-diazaspiro[3.3]heptane scaffold, making TFA the preferred deprotection reagent. mdpi.com The resulting free amine can then be further functionalized, for example, by coupling with various electrophiles. mdpi.com
In addition to N-arylation, the secondary amine can undergo reactions such as alkylation and acylation to introduce further diversity. For bifunctional derivatives, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, selective derivatization on both the azetidine and cyclobutane rings is possible, providing a convenient entry to novel compounds. researchgate.netresearchgate.net The synthesis of densely functionalized azetidine ring systems allows for access to a wide variety of spirocyclic systems. nih.gov These strategies enable the generation of compound libraries with tailored properties for various applications in drug discovery. nih.gov
Table 2: Representative Functionalization Reactions of 2,6-Diazaspiro[3.3]heptane
| Starting Material | Reagents and Conditions | Product Type | Reference |
| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | Aryl halide, Pd₂(dba)₃, RuPhos, NaO-t-Bu, dioxane, 100°C | N-Aryl derivative | mdpi.com |
| N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane | TFA, DCM, rt | N'-Aryl-2,6-diazaspiro[3.3]heptane (TFA salt) | mdpi.com |
| N'-Aryl-2,6-diazaspiro[3.3]heptane | Alkyl halide, K₂CO₃, DMF, 80°C | N-Alkyl-N'-aryl derivative | mdpi.com |
Conformational and Structural Investigations of 2,6 Diazaspiro 3.3 Heptane Systems
Analysis of Intrinsic Molecular Rigidity and Strain within the Spiro[3.3]heptane Framework
The spiro[3.3]heptane skeleton is characterized by two cyclobutane (B1203170) rings fused at a central quaternary carbon atom. This arrangement imparts a high degree of molecular rigidity, a desirable trait in drug design that can lead to enhanced target selectivity and improved pharmacological profiles. uniba.itresearchgate.net The inherent conformational restriction of the fused four-membered rings minimizes the entropic penalty upon binding to a biological target, a factor that can contribute to stronger binding affinities. nih.gov
The cyclobutane rings within the spiro[3.3]heptane system are not planar but are puckered, a feature confirmed by structural studies of its derivatives. nih.gov For instance, X-ray diffraction analysis of a 2,2,6,6-tetrasubstituted spiro[3.3]heptane derivative revealed dihedral angles of 12.9° and 21.2° for the two cyclobutane rings. nih.gov This puckering defines the three-dimensional shape of the molecule. The framework is also inherently strained, a common characteristic of small-ring systems, which influences its chemical reactivity and conformational preferences. uniba.it The development of novel strained spiro heterocycles is a sought-after strategy for improving drug design. uniba.itresearchgate.net
Detailed Conformational Analysis via Spectroscopic Methods
The precise three-dimensional structure and conformational dynamics of 2,6-diazaspiro[3.3]heptane systems are elucidated using a combination of spectroscopic techniques and computational modeling. While specific spectral data for 2-tert-butyl-2,6-diazaspiro[3.3]heptane is not extensively detailed in the literature, the methodologies applied to related analogues are well-established.
X-ray crystallography provides definitive evidence of solid-state conformation. For example, the crystal structures of drug candidates incorporating the 2,6-diazaspiro[3.3]heptane core have confirmed key intermolecular interactions and demonstrated how the scaffold orients substituents in space relative to its bioisosteric counterparts. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the conformation in solution. 1H and 13C NMR spectra provide information on the chemical environment and connectivity of atoms. For precursors to these spirocycles, such as 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, detailed NMR data has been reported, which is crucial for confirming the successful synthesis of these building blocks. thieme-connect.de
In addition to experimental methods, computational techniques such as quantum mechanics (QM) calculations are employed to determine minimum energy conformations and to visualize the molecule's three-dimensional shape. nih.gov These theoretical models are invaluable for understanding the structural differences between 2,6-diazaspiro[3.3]heptane and other ring systems. nih.gov General spectroscopic methods like circular dichroism and fluorescence spectroscopy can also be used to detect conformational changes, particularly upon interaction with biological macromolecules. nih.gov
Comparative Structural Analysis with Bioisosteric Ring Systems (e.g., Piperidine (B6355638), Homopiperidine, Piperazine)
In drug discovery, 2,6-diazaspiro[3.3]heptane is frequently utilized as a bioisostere—a structural surrogate—for more common saturated heterocycles like piperazine (B1678402). nih.govresearchgate.net Similarly, the related 2-azaspiro[3.3]heptane scaffold is considered a conformationally rigid analogue of 4-substituted piperidine and homopiperidine. researchgate.net The substitution of these traditional rings with a spiro[3.3]heptane system introduces significant and predictable changes to the molecular geometry.
Key structural differences have been quantified through molecular modeling and X-ray crystallography. nih.govresearchgate.net Replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane core increases the distance between the two nitrogen atoms by approximately 1.3 Šand induces a pronounced twist of about 90 degrees in the molecular scaffold. nih.gov This alteration also results in a larger molecular volume, with the spiro-analogues being about 9 to 13 ų bigger than their piperazine counterparts. nih.gov When compared to piperidine, the 2-azaspiro[3.3]heptane system is roughly 1.0 Šlonger, though it shares a similar length with homopiperidine. researchgate.net These modifications allow medicinal chemists to explore new chemical space while maintaining key pharmacophoric interactions. researchgate.net
The following table summarizes the key structural comparisons between these ring systems.
| Feature | 2,6-Diazaspiro[3.3]heptane | Piperazine | Piperidine | Homopiperidine |
| Relative N-N Distance | ~1.3 Å greater than piperazine nih.gov | Baseline | N/A | N/A |
| Molecular Geometry | Rigid, with ~90° induced twist nih.gov | Flexible chair/boat conformations | Flexible chair conformation | Flexible conformations |
| Relative Molecular Volume | ~9-13 ų larger than piperazine nih.gov | Baseline | Smaller than spiro-analogue | Similar length to spiro-analogue researchgate.net |
| Relative Length | ~1.0 Å longer than piperidine researchgate.net | N/A | Baseline | Similar to spiro-analogue researchgate.net |
| Flexibility | High rigidity uniba.itresearchgate.net | Flexible | Flexible | Flexible |
Spatial Trajectories of Substituents within the Spiro System
A critical aspect of the spiro[3.3]heptane framework is its ability to project substituents into distinct regions of chemical space with predictable vectorization. uniba.itresearchgate.net While molecular overlays show that substituents on the 2-azaspiro[3.3]heptane ring can occupy similar spatial positions to those on piperidine or homopiperidine, their spatial trajectories—the vectors along which the substituents point—are different. researchgate.net
This divergence in trajectory has significant implications for drug-receptor interactions. For instance, in one study, the geometry of a carbamate (B1207046) group attached to a 2,6-diazaspiro[3.3]heptane was significantly altered compared to its position on a parent piperazine, leading to a dramatic loss of biological activity and indicating that the precise orientation of the substituent was crucial. nih.gov In another example, the X-ray crystal structure of a ligand-protein complex showed that the nitrogen atom of the azaspiroheptane was positioned approximately 1.2 Å farther away from a key aspartate residue than the corresponding nitrogen in the piperazine analogue. nih.gov Despite this increased distance, the critical ionic interaction was maintained, showcasing how the scaffold can modulate substituent positioning while preserving essential binding motifs. nih.gov This controlled, rigid, and unique positioning of functional groups is a key advantage of using the 2,6-diazaspiro[3.3]heptane system in medicinal chemistry. researchgate.net
Computational and Theoretical Studies on 2,6 Diazaspiro 3.3 Heptane
Quantum Chemical Calculations of Electronic and Geometric Structures
Quantum mechanics (QM) calculations have been employed to elucidate the fundamental electronic and geometric differences between 2,6-diazaspiro[3.3]heptane and its common bioisosteric target, piperazine (B1678402). These studies reveal significant variations in their three-dimensional topology.
The spirocyclic nature of 2,6-diazaspiro[3.3]heptane results in a "twisted" geometry where the orientation of the termini is altered by approximately 90 degrees compared to piperazine. nih.gov This structural constraint leads to a notable increase in the distance between the two nitrogen atoms. In piperazine, the N-N distance is approximately 2.97 Å, whereas in 2,6-diazaspiro[3.3]heptane, it is stretched to about 4.19 Å, a nearly 50% increase. blumberginstitute.org
Furthermore, QM calculations show that the molecular volume of spiro-analogues is consistently larger than their piperazine counterparts. For instance, the molecular volumes of various 2,6-diazaspiro[3.3]heptane derivatives are calculated to be around 9 to 13 ų larger than the corresponding piperazine variants, a direct consequence of the constrained geometry. nih.gov Another key difference highlighted by computational studies is the positioning of the heteroatoms. In piperazine, the second nitrogen is in a β-position relative to the first, while in the diazaspiro[3.3]heptane system, it is in a γ-position. nih.gov This separation reduces inductive electron withdrawal, which can lead to an increased pKa for the spirocyclic compound. nih.gov
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Reference |
|---|---|---|---|
| N-N Distance (Å) | ~2.97 | ~4.19 | blumberginstitute.org |
| Molecular Volume Increase (vs. Piperazine) | N/A | ~9 - 13 ų | nih.gov |
| Nitrogen Position Relationship | β | γ | nih.gov |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules over time, providing insights into their flexibility and interactions with biological macromolecules. nih.govmdpi.com For ligands incorporating the 2,6-diazaspiro[3.3]heptane core, MD studies have been utilized to understand their binding modes and conformational behavior within protein active sites.
In studies of σ2 receptor (σ2R/TMEM97) ligands, MD simulations were performed to analyze the interactions between compounds and the protein's ligand-binding site. mdpi.com These simulations help in understanding the stability of binding poses predicted by docking studies. For a series of σ2R ligands, the nitrogen atom of the diazaspiro core is predicted to be protonated at physiological pH, forming a key salt bridge interaction with aspartate residue ASP29 in the receptor. mdpi.com MD simulations can confirm the stability of such interactions and explore the conformational dynamics of the ligand-receptor complex. mdpi.com The inherent rigidity of the spiro[3.3]heptane system, compared to the more flexible piperazine, is a key feature that can be analyzed through these simulations. blumberginstitute.org This reduced flexibility can lead to a lower entropic penalty upon binding to a target protein, potentially enhancing affinity. nih.govblumberginstitute.org
In Silico Assessment of Bioisosteric Potential for Piperazine and Related Scaffolds
The concept of using 2,6-diazaspiro[3.3]heptane as a bioisostere for piperazine is a central theme in its application in medicinal chemistry. uniba.itresearchgate.net In silico assessments have been crucial in comparing their properties and predicting the consequences of such a substitution.
A primary advantage of the diazaspiro[3.3]heptane scaffold is its tendency to reduce lipophilicity, a key parameter in drug design. nih.gov Despite the net addition of a carbon atom compared to piperazine, introducing the spirocyclic center has been shown to lower the measured logD7.4 by as much as -1.0 unit. nih.gov This counterintuitive effect is often rationalized by the increased basicity (pKa) resulting from the greater separation of the nitrogen atoms. nih.gov
However, the geometric differences mean that 2,6-diazaspiro[3.3]heptane is not always a suitable bioisostere, particularly when used in the center of a molecule rather than as a terminal group. nih.gov The significant change in the vector orientation of substituents can disrupt crucial binding interactions. For example, in a series of GPR119 agonists, replacing a central piperazine with 2,6-diazaspiro[3.3]heptane led to a dramatic (>800-fold) loss of potency because the geometry of a critical carbamate (B1207046) acceptor group was significantly altered. nih.gov
Conversely, in other contexts, this altered geometry can be advantageous. In Son-of-sevenless homologue 1 (SOS-1) agonists, the spiro azetidine (B1206935) derivative exhibited enhanced affinity compared to its piperazine counterpart. blumberginstitute.org X-ray crystallography confirmed that while a key interaction with an glutamate residue (Glu887) was conserved, the spirocycle engaged the residue with a different geometry. nih.govblumberginstitute.org Similarly, in ketohexokinase inhibitors, the 2,6-diazaspiro[3.3]heptane derivative showed optimal potency, engaging two active site residues (Asp27 and Asn107) in a dual hydrogen-bonding interaction that the piperazine could not achieve as effectively due to its shorter N-N distance. blumberginstitute.org
| Parameter | Piperazine | 2,6-Diazaspiro[3.3]heptane | Key Outcome | Reference |
|---|---|---|---|---|
| Lipophilicity (ΔlogD7.4) | Baseline | -0.17 to -0.75 (as endcap) | Generally lowers lipophilicity | nih.govblumberginstitute.org |
| Flexibility | Flexible (chair/boat conformers) | Rigid, constrained | Reduced entropic penalty upon binding | nih.govblumberginstitute.org |
| Application in SOS-1 Agonists | Active | Enhanced Affinity | Altered binding geometry is beneficial | nih.govblumberginstitute.org |
| Application in GPR119 Agonists (central) | Active | >800-fold Potency Loss | Altered geometry is detrimental | nih.gov |
Prediction of Reactivity and Regioselectivity in Chemical Transformations
While specific computational studies predicting the reactivity and regioselectivity of 2-tert-butyl-2,6-diazaspiro[3.3]heptane were not prominently found in the surveyed literature, general computational tools exist for such predictions in organic reactions. rsc.org The reactivity of the two nitrogen atoms in the 2,6-diazaspiro[3.3]heptane core is a key consideration for its synthetic elaboration.
In the case of N-Boc protected derivatives like tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, the remaining secondary amine is available for functionalization. Computational models can be used to predict the outcome of reactions at this site. For instance, predicting the regioselectivity of electrophilic aromatic substitution or other chemical transformations often involves quantum chemical calculations of atomic charges, frontier molecular orbitals (HOMO/LUMO), and reaction transition states. chemrxiv.org Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting the site- and regioselectivity of organic reactions with high accuracy. rsc.orgchemrxiv.org
For the 2,6-diazaspiro[3.3]heptane scaffold, computational approaches could be used to:
Calculate Nucleophilicity: Determine the relative nucleophilicity of the two nitrogen atoms in the unprotected scaffold to predict the site of mono-alkylation or mono-acylation.
Model Steric Hindrance: The tert-butyl group in this compound provides significant steric bulk, which will influence the accessibility of the adjacent nitrogen atom. Computational models can quantify this steric hindrance and predict its impact on reaction rates and outcomes.
Analyze Transition States: For more complex transformations, calculating the energies of possible transition states can help predict the most likely reaction pathway and the resulting regioselectivity.
These predictive tools are becoming increasingly important in synthesis planning, allowing chemists to evaluate potential reaction outcomes before undertaking extensive experimental work. rsc.org
Applications in Advanced Chemical Synthesis and Ligand Design
Role as a Versatile Molecular Building Block in Organic Synthesis
2-Tert-butyl-2,6-diazaspiro[3.3]heptane and its derivatives are recognized as highly valuable molecular building blocks in organic synthesis. guidechem.com Their spirocyclic nature, which features two rings sharing a single carbon atom, imparts a unique and rigid three-dimensional geometry that is increasingly sought after in the design of complex molecules. medium.com This structural rigidity can be advantageous in controlling the spatial arrangement of functional groups, a critical factor in creating molecules with specific biological activities.
The presence of two nitrogen atoms within the diazaspiro[3.3]heptane core provides multiple points for chemical modification, allowing for the systematic construction of a diverse range of molecular architectures. The tert-butyl group, often part of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogens, allows for selective reaction at the unprotected nitrogen, further enhancing its utility as a versatile synthetic intermediate. tcichemicals.comnih.gov This controlled reactivity is essential for the multi-step synthesis of elaborate organic compounds.
Utilization as a Structural Surrogate in Medicinal Chemistry Scaffold Design
In the field of medicinal chemistry, the 2,6-diazaspiro[3.3]heptane scaffold has emerged as a prominent structural surrogate, particularly for the piperazine (B1678402) ring system. acs.orgresearchgate.netresearchgate.net Piperazine is a common motif in many approved drugs, but its conformational flexibility can sometimes be a drawback. The rigid framework of the diazaspiro[3.3]heptane offers a solution by locking the relative positions of the nitrogen atoms, which can lead to improved binding affinity and selectivity for biological targets.
The unique spatial structure and the presence of hydrogen bond donors contribute to modulating the pharmacological activity of molecules. guidechem.com By replacing more flexible fragments like piperazine with this rigid spirocycle, medicinal chemists can explore new chemical space and potentially enhance properties such as metabolic stability and aqueous solubility. researchgate.net This strategy of using rigid surrogates is a key approach in modern drug discovery for optimizing lead compounds and developing novel drug candidates. guidechem.commedium.com
Table 1: Comparison of Structural Scaffolds
| Feature | Piperazine | 2,6-Diazaspiro[3.3]heptane |
|---|---|---|
| Flexibility | High (undergoes chair-boat interconversion) | High (rigid spirocyclic core) |
| Geometry | Flexible | Defined 3D orientation |
| Application | Common in existing pharmaceuticals | Used as a rigid bioisostere to improve properties |
Catalytic Applications: Specifically, in Palladium-Catalyzed Aryl Amination Reactions
The 2,6-diazaspiro[3.3]heptane framework has demonstrated utility in the context of catalysis, specifically in palladium-catalyzed aryl amination reactions, also known as Buchwald-Hartwig amination. acs.orglookchem.com This type of reaction is a powerful method for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials.
In these reactions, the diazaspiro[3.3]heptane derivative can be coupled with various aryl halides. acs.orgresearchgate.net The reaction involves a palladium catalyst that facilitates the bond formation between one of the nitrogen atoms of the spirocycle and the aryl group. The efficiency of this process makes it a practical route for synthesizing a library of N-aryl-2,6-diazaspiro[3.3]heptanes. researchgate.netlookchem.com These products can then serve as intermediates for more complex targets in drug discovery programs. researchgate.net
Table 2: Example of Palladium-Catalyzed Aryl Amination
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
|---|
Exploitation as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. york.ac.uk While the parent this compound is achiral, its derivatives can be made chiral. The literature highlights the development of asymmetric syntheses to produce enantiomerically pure substituted azaspiro[3.3]heptanes. researchgate.netresearchgate.net These methods often involve diastereoselective reactions where the stereochemistry is carefully controlled. Although the direct use of this compound as a removable chiral auxiliary is not extensively detailed, the synthesis of chiral, enantiomerically pure versions of this scaffold is a key focus, as different stereoisomers can have vastly different biological activities. medium.comresearchgate.net
Integration into Novel Heterocyclic and Polycyclic Systems
The utility of this compound as a building block extends to its integration into more complex ring systems. Its bifunctional nature allows it to be fused or appended to other molecular scaffolds, leading to the creation of novel heterocyclic and polycyclic structures. researchgate.net Synthetic routes have been developed to produce derivatives such as 2,6-diazaspiro[3.3]heptan-1-ones, which can be further converted into a range of functionalized spirocycles. researchgate.net This chemical tractability enables its incorporation into diverse molecular frameworks, providing a pathway to new chemical entities with unique structural and electronic properties.
Exploratory Research in Agrochemical Development
While the primary application space for this compound and its analogs is overwhelmingly in medicinal chemistry and drug discovery, the structural motifs and synthetic methodologies are often transferable to other areas of chemical research. The principles of designing bioactive molecules by incorporating rigid scaffolds to enhance efficacy and metabolic stability are also relevant in the development of modern agrochemicals, such as pesticides and herbicides. However, specific research detailing the integration of this compound into agrochemical development is not prominently featured in the reviewed literature, suggesting it remains an area open for future exploration.
Mechanistic Studies of Reactions Involving 2,6 Diazaspiro 3.3 Heptane Chemistry
Elucidation of Reaction Mechanisms in Synthetic Pathways
The construction of the 2,6-diazaspiro[3.3]heptane core often relies on a sequence of well-established organic reactions, culminating in a key intramolecular cyclization step. A practical and high-yielding approach involves the initial functionalization of an azetidine (B1206935) precursor followed by the formation of the second azetidine ring. thieme-connect.de
A representative synthetic pathway begins with a precursor such as 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. The mechanism can be elucidated through a two-stage process: reductive amination followed by base-mediated intramolecular cyclization. thieme-connect.de
Stage 1: Reductive Amination The first stage involves the reaction of the aldehyde precursor with a primary amine (e.g., an aniline (B41778) or alkyl amine) to form an intermediate secondary amine. This transformation proceeds via a classical reductive amination mechanism.
Iminium Ion Formation: The primary amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by proton transfer and subsequent dehydration to generate a reactive iminium ion intermediate. In the presence of acetic acid, this step is facilitated by protonation of the carbonyl oxygen, enhancing its electrophilicity. thieme-connect.de
Hydride Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STABH), then delivers a hydride to the electrophilic carbon of the iminium ion. This reduction selectively forms the C-N bond, yielding the N-substituted (1-benzyl-3-chloromethylazetidin-3-yl)methanamine derivative. thieme-connect.de
Stage 2: Intramolecular Cyclization The final ring-closing step to form the spirocyclic core is an intramolecular nucleophilic substitution (SN2) reaction.
Deprotonation: A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), is introduced. It deprotonates the secondary amine, significantly increasing its nucleophilicity. thieme-connect.de
Intramolecular SN2 Attack: The resulting amide anion acts as a potent intramolecular nucleophile. It attacks the adjacent electrophilic carbon bearing the chlorine atom (a chloromethyl group), displacing the chloride leaving group. This concerted, backside attack results in the formation of the second azetidine ring, completing the 2,6-diazaspiro[3.3]heptane skeleton. The reaction is driven by the formation of a stable, albeit strained, four-membered ring system and the precipitation of the resulting salt (e.g., KCl). thieme-connect.de
The conditions for this cyclization are crucial; studies have shown that strong bases in aprotic solvents like THF provide a clean and efficient conversion. thieme-connect.de Alternative conditions using DMF-water mixtures at elevated temperatures have also been developed, which can proceed without the need for an added base, suggesting that thermal conditions can be sufficient to promote the intramolecular alkylation, albeit likely at a slower rate. thieme-connect.de
| Step | Reactants/Reagents | Intermediate | Mechanism | Key Factors |
|---|---|---|---|---|
| Reductive Amination | Aldehyde, Primary Amine, NaBH(OAc)₃ | Iminium Ion | Nucleophilic attack, dehydration, hydride reduction | Mildly acidic conditions to promote iminium formation |
| Intramolecular Cyclization | Chloromethyl amine precursor, KOBu-t | Amide Anion | SN2 | Strong, non-nucleophilic base; good leaving group (Cl⁻) |
Investigation of Stereochemical Control Elements in Asymmetric Syntheses
Achieving stereochemical control is paramount when synthesizing chiral molecules for pharmaceutical applications. While the parent 2,6-diazaspiro[3.3]heptane is achiral, the introduction of substituents on the carbon atoms of the rings can create stereocenters. The mechanistic principles of stereocontrol are often investigated using chiral auxiliaries, which temporarily impart chirality to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comnumberanalytics.com
A clear example of this principle can be seen in the highly diastereoselective synthesis of the closely related 1-substituted 2-azaspiro[3.3]heptanes. researchgate.netrsc.org This methodology utilizes a chiral N-tert-butanesulfinyl aldimine (a Davis-Ellman auxiliary) to control the formation of a new stereocenter. The mechanism proceeds as follows:
Formation of a Chiral Electrophile: An aldehyde is reacted with enantiopure (R)- or (S)-2-methylpropane-2-sulfinamide to form the corresponding N-sulfinyl imine. The chiral sulfinyl group creates a sterically and electronically differentiated environment around the imine's C=N double bond.
Directed Nucleophilic Attack: A nucleophile, in this case, the anion of ethyl cyclobutanecarboxylate, is generated using a strong base like lithium diisopropylamide (LDA). This nucleophile then adds to the imine. The stereochemical outcome is dictated by the chiral auxiliary. The nucleophile preferentially attacks from the face opposite the bulky tert-butyl group of the sulfinamide. The reaction is believed to proceed through a highly ordered, six-membered chair-like transition state involving chelation of the lithium cation between the sulfinyl oxygen and the imine nitrogen. This chelation locks the conformation of the imine, exposing one face to nucleophilic attack.
Removal of the Auxiliary: After the addition reaction has established the desired stereocenter, the chiral sulfinyl auxiliary is easily removed under acidic conditions, revealing the primary amine of the final product without disturbing the newly created stereocenter.
This substrate-controlled approach, where the stereochemistry of the auxiliary dictates the reaction's outcome, is a fundamental strategy in asymmetric synthesis. youtube.com Although this example does not produce a substituted 2,6-diazaspiro[3.3]heptane directly, the mechanistic principle is directly applicable. One could envision a similar strategy where a functionalized azetidine bearing a chiral auxiliary is used to control the diastereoselective addition of a nucleophile, which is then elaborated to form the second ring of the spirocycle.
| Element | Description | Mechanism of Action | Example |
|---|---|---|---|
| Chiral Auxiliary | An enantiopure group temporarily attached to the substrate. | Steric hindrance and/or chelation control to direct the approach of a reagent to one face of the molecule. | N-tert-butanesulfinamide |
| Transition State | A highly organized, low-energy arrangement of reactants. | The auxiliary forces the reaction to proceed through a specific transition state geometry (e.g., a chair-like conformation) that leads to the desired stereoisomer. | Chelated metal (e.g., Li⁺) forming a rigid cyclic transition state. |
| Auxiliary Cleavage | Removal of the auxiliary after the stereocenter is set. | The cleavage reaction must occur under conditions that do not racemize or epimerize the newly formed stereocenter. | Acid-catalyzed hydrolysis of the N-S bond. |
Mechanistic Insights into Catalytic Cycles Involving 2,6-Diazaspiro[3.3]heptane Ligands
Beyond their role as structural cores, 2,6-diazaspiro[3.3]heptane derivatives can serve as ligands in transition metal catalysis. They have been successfully employed in palladium-catalyzed aryl amination (Buchwald-Hartwig) reactions, where they act as rigid, bidentate N-donor ligands. acs.orgx-mol.com The mechanism of this catalytic cycle is well-studied, and the role of the ligand is crucial for its efficiency.
The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle with three primary steps:
Oxidative Addition: The active Pd(0) catalyst, coordinated by the 2,6-diazaspiro[3.3]heptane ligand, reacts with an aryl halide (Ar-X). The palladium atom inserts into the Ar-X bond, cleaving it and forming a new Pd(II) complex. In this step, the electron-donating nature of the two nitrogen atoms on the diazaspiro[3.3]heptane ligand helps to stabilize the electron-deficient Pd(0) center and facilitates the oxidative addition process.
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the coordinated amine to form an amido complex, releasing a proton and forming a salt with the halide.
Reductive Elimination: This is the product-forming step. The aryl group and the amido group, both bound to the palladium center, couple to form the new C-N bond of the N-aryl amine product. This process reduces the palladium from Pd(II) back to Pd(0), thereby regenerating the active catalyst, which can then re-enter the catalytic cycle.
The 2,6-diazaspiro[3.3]heptane ligand plays a critical, albeit often subtle, role throughout this cycle. Its rigid spirocyclic structure enforces a specific bite angle—the N-Pd-N angle—which influences the geometry and stability of the palladium intermediates. This constrained geometry can promote the final, crucial reductive elimination step, which is often the rate-limiting step of the cycle. The steric bulk provided by substituents on the nitrogen atoms can also influence the rate and selectivity of the reaction by preventing catalyst deactivation pathways such as the formation of inactive palladium dimers.
Future Prospects and Emerging Research Areas for 2,6 Diazaspiro 3.3 Heptane
Innovation in Sustainable and Green Synthetic Methodologies
Key areas of innovation include:
Catalytic Approaches: The development of novel catalytic systems is a primary focus for green synthesis. This includes the use of earth-abundant metal catalysts and organocatalysts to replace traditional stoichiometric reagents. For instance, palladium-catalyzed reactions are being optimized for higher efficiency and lower catalyst loading.
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The application of flow chemistry to the synthesis of 2,6-diazaspiro[3.3]heptane intermediates could lead to more scalable and environmentally friendly production methods.
Alternative Solvents: Research is ongoing to replace hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. These alternative reaction media can lead to improved reaction rates and selectivities while reducing the environmental impact of the synthesis.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions. Its application in the synthesis of 2,6-diazaspiro[3.3]heptane derivatives can significantly reduce reaction times and improve yields, contributing to a more sustainable process.
Design and Synthesis of Novel Functionalized Derivatives
The versatility of the 2,6-diazaspiro[3.3]heptane scaffold allows for the design and synthesis of a wide array of novel functionalized derivatives. The presence of two nitrogen atoms provides multiple points for diversification, enabling the creation of libraries of compounds with tailored properties. 2-Tert-butyl-2,6-diazaspiro[3.3]heptane, with one nitrogen protected by a tert-butoxycarbonyl (Boc) group, is a key intermediate that allows for selective functionalization of the second nitrogen atom.
Future research in this area will likely focus on:
Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral 2,6-diazaspiro[3.3]heptane derivatives is a significant area of interest. Chiral derivatives are crucial for applications in medicinal chemistry, where enantiomeric purity can have a profound impact on biological activity.
Bioisosteric Replacements: The 2,6-diazaspiro[3.3]heptane core is being explored as a bioisostere for other cyclic amines, such as piperazine (B1678402), in drug discovery programs. This can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.
Multi-component Reactions: The use of multi-component reactions (MCRs) provides a powerful strategy for the rapid and efficient synthesis of complex molecules from simple starting materials. The development of novel MCRs involving the 2,6-diazaspiro[3.3]heptane scaffold will facilitate the generation of diverse compound libraries.
Expansion of Catalytic Applications beyond Current Scope
While 2,6-diazaspiro[3.3]heptane derivatives have shown utility as ligands in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, there is significant potential to expand their catalytic applications. The unique steric and electronic properties of these spirocyclic amines make them attractive candidates for a variety of catalytic transformations.
Emerging research areas include:
Organocatalysis: The nitrogen atoms in the 2,6-diazaspiro[3.3]heptane framework can act as basic or nucleophilic sites, making these compounds potential organocatalysts. Research into their application in reactions such as aldol (B89426) condensations, Michael additions, and other carbon-carbon bond-forming reactions is a promising avenue.
Asymmetric Catalysis: Chiral, non-racemic 2,6-diazaspiro[3.3]heptane derivatives could serve as valuable ligands for a wide range of asymmetric catalytic reactions. Their rigid structure can provide a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity.
Cooperative Catalysis: The presence of two nitrogen atoms opens up the possibility of cooperative catalysis, where both nitrogens participate in the catalytic cycle. This could lead to novel reactivity and selectivity that is not achievable with traditional monodentate or bidentate ligands.
Development of High-Throughput Synthesis and Screening Approaches
The demand for new bioactive molecules in drug discovery and other fields has driven the development of high-throughput synthesis (HTS) and high-throughput screening (HTS) technologies. The 2,6-diazaspiro[3.3]heptane scaffold is well-suited for these approaches due to its synthetic tractability and the potential for generating large and diverse compound libraries.
Future developments in this area are expected to involve:
Automated Synthesis: The use of automated synthesis platforms will enable the rapid and efficient production of large libraries of 2,6-diazaspiro[3.3]heptane derivatives. This will allow for the exploration of a much larger chemical space in a shorter amount of time.
Combinatorial Chemistry: The application of combinatorial chemistry principles to the synthesis of 2,6-diazaspiro[3.3]heptane libraries will allow for the systematic variation of substituents at multiple positions on the scaffold. This will facilitate the identification of structure-activity relationships (SAR) and the optimization of lead compounds.
| Synthetic Approach | Key Features | Screening Method | Target Application |
| Automated Parallel Synthesis | Rapid generation of discrete compounds | Target-based screening | Enzyme inhibitors, Receptor modulators |
| Combinatorial Chemistry | Creation of compound mixtures | Phenotypic screening | Novel bioactivities, Drug repositioning |
| Flow Chemistry Synthesis | Scalable and continuous production | High-content imaging | Pathway analysis, Toxicity profiling |
Exploration in Materials Science and Supramolecular Chemistry
The rigid and well-defined three-dimensional structure of 2,6-diazaspiro[3.3]heptane makes it an intriguing building block for applications in materials science and supramolecular chemistry. The ability to introduce functional groups at specific positions on the scaffold allows for the design of materials with tailored properties.
Potential future research directions include:
Polymers and Dendrimers: The incorporation of 2,6-diazaspiro[3.3]heptane units into the backbone or as side chains of polymers could lead to materials with novel thermal, mechanical, and optical properties. Their rigid nature could impart a high degree of order to the polymer chains. Spiro compounds have also been investigated as monomers that can expand upon polymerization, which is a desirable property for creating high-strength composites and adhesives.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of 2,6-diazaspiro[3.3]heptane can act as coordination sites for metal ions, making them suitable building blocks for the construction of metal-organic frameworks. The rigid spirocyclic core could lead to MOFs with unique pore structures and properties for applications in gas storage, separation, and catalysis.
Supramolecular Assemblies: The ability of 2,6-diazaspiro[3.3]heptane derivatives to participate in non-covalent interactions, such as hydrogen bonding and host-guest interactions, makes them attractive components for the design of self-assembling supramolecular structures. These could include capsules, cages, and other complex architectures with potential applications in sensing, drug delivery, and catalysis.
Conjugated Polymers: Spirocyclic systems have been incorporated into conjugated polymers to control their thin-film microstructure and enhance their stability and emission properties. mdpi.com The tetrahedral geometry of the spiro center disrupts planarity, which can be beneficial in organic electronic devices. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
